N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the chlorination of 4-methylphenylamine to obtain 3-chloro-4-methylphenylamine. This intermediate is then reacted with 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazine derivatives and chlorinated phenyl compounds, such as dichloroanilines and other substituted triazolopyridazines .
Uniqueness
What sets N-(3-chloro-4-methylphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-7-8-15(11-16(13)21)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJKYMDBQROQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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